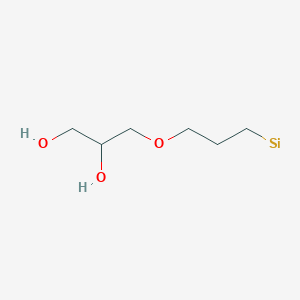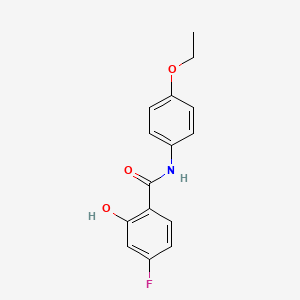![molecular formula C17H15ClO4 B14508234 2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-92-1](/img/structure/B14508234.png)
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxy-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and reduction of triglyceride levels. This mechanism helps in lowering plasma lipid levels and reducing the risk of atherosclerosis .
Comparación Con Compuestos Similares
Similar Compounds
Fenofibrate: The parent compound of fenofibric acid, used to treat hyperlipidemia.
Bezafibrate: Another fibrate drug with similar lipid-lowering effects.
Clofibrate: An older fibrate drug with similar applications but different pharmacokinetic properties.
Uniqueness
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its high potency and specific activation of PPARα, leading to more effective lipid regulation compared to other fibrates. Its metabolic stability and favorable pharmacokinetic profile make it a preferred choice in the treatment of hyperlipidemia .
Propiedades
Número CAS |
62809-92-1 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
2-[3-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-7-5-6-11(10-12)15(19)13-8-3-4-9-14(13)18/h3-10H,1-2H3,(H,20,21) |
Clave InChI |
WAQFYIAWAFFLIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


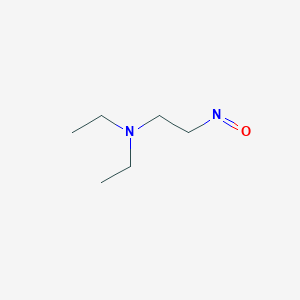
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
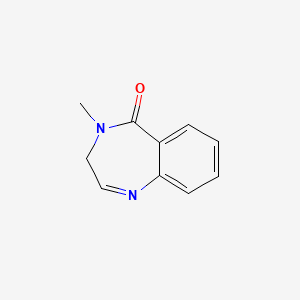
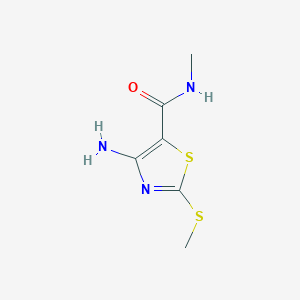
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
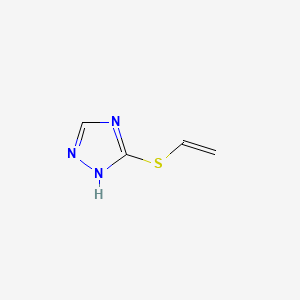


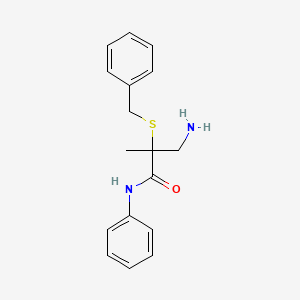
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
